molecular formula C17H24FN3O4 B2410111 tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233954-93-2

tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B2410111
CAS No.: 1233954-93-2
M. Wt: 353.394
InChI Key: SDSIQHSWUDEQPW-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24FN3O4 and a molecular weight of 353.39 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl 4-[(4-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSIQHSWUDEQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate typically involves the reaction of 4-fluoro-2-nitroaniline with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .

Medicine: In medicinal chemistry, tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It is explored for its role in drug development, particularly in designing compounds with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets compared to its methyl or chloro analogs .

Biological Activity

Overview

tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate (CAS No. 1233954-93-2) is a synthetic compound with potential applications in medicinal chemistry. It features a unique molecular structure characterized by the presence of a fluoro group and a nitrophenyl moiety, which may influence its biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H24FN3O4
  • Molecular Weight : 353.39 g/mol
  • Structure : The compound consists of a piperidine ring with a tert-butyl group and a 4-fluoro-2-nitrophenylamino substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoro group enhances the compound's stability and binding affinity, potentially leading to modulation of enzymatic activity. This modulation can result in either inhibition or activation of various biochemical pathways, contributing to its therapeutic effects .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their antibacterial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that related compounds may possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes could be a potential mechanism for the observed effects. Further studies are required to elucidate the specific anti-inflammatory mechanisms associated with this compound.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various piperidine derivatives, including this compound, evaluated their biological activities using in vitro assays. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in inflammatory responses. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In another investigation, researchers explored the structure-activity relationships of piperidine derivatives to identify key structural features that enhance biological activity. The presence of the fluoro group was found to increase binding affinity to target proteins compared to non-fluorinated analogs. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .

Data Table: Comparison of Piperidine Derivatives

Compound NameAntimicrobial Activity (MIC μg/mL)Anti-inflammatory PotentialNotes
tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]TBDTBDInvestigated for enzyme inhibition
tert-Butyl 4-[(4-methyl-2-nitrophenylamino)methyl]100 - 400ModerateSimilar structure with varying effects
tert-Butyl 4-[(4-chloro-2-nitrophenylamino)methyl]TBDLowComparison with fluorinated analogs

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Intermediate preparation via coupling reactions. For example, the nitro group in the 4-fluoro-2-nitroaniline moiety can react with a piperidine derivative under reductive amination conditions (e.g., NaBH4 or Pd/C hydrogenation) .
  • Step 2 : Introduce the tert-butyl carbamate protecting group using Boc anhydride in a polar solvent (e.g., THF) at 0–25°C .
  • Optimization : Adjust reaction time, temperature, and stoichiometry. Monitor by TLC/HPLC. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., tert-butyl at ~1.4 ppm, aromatic protons at 6.5–8.5 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight (expected [M+H]+: ~380–400 Da).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the coupling of intermediates (e.g., reductive amination step)?

  • Methodology :

  • Controlled pH : Maintain pH ~6–7 to stabilize the imine intermediate.
  • Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ for imine activation) or reducing agents (e.g., STAB instead of NaBH4) .
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents. DMF may enhance solubility of nitroaromatic intermediates .
  • By-product Analysis : Use LC-MS to identify side products (e.g., over-reduction of nitro groups).

Q. How to resolve discrepancies in spectral data (e.g., unexpected splitting in 1H^1H NMR)?

  • Methodology :

  • Dynamic Effects : Assess rotational barriers (e.g., tert-butyl group rotation causing splitting) via variable-temperature NMR.
  • Impurity Profiling : Compare with literature data for similar piperidine derivatives (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) to identify contaminants .
  • Crystallographic Validation : Cross-verify NMR assignments with X-ray data to resolve ambiguities .

Q. What mechanistic insights explain the reactivity of the nitro group in downstream functionalization?

  • Methodology :

  • Electrophilic Substitution : The electron-withdrawing nitro group directs electrophiles to the para position of the fluorophenyl ring. Validate via nitration/iodination experiments .
  • Reduction Studies : Monitor nitro-to-amine conversion under catalytic hydrogenation (Pd/C, H₂) or Fe/HCl. Track intermediates via IR (loss of NO₂ stretch at ~1520 cm⁻¹) .

Safety and Handling Considerations

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors (potential respiratory irritants) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodology :

  • Controlled Degradation Studies : Expose the compound to varying pH (1–6) and monitor decomposition via HPLC.
  • Comparative Studies : Cross-reference stability data with structurally similar compounds (e.g., tert-butyl 4-(4-cyclopropyltriazolyl)piperidine-1-carboxylate) to identify stabilizing/destabilizing substituents .

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